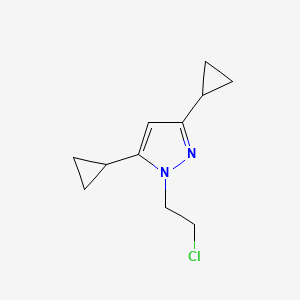

1-(2-cloroetil)-3,5-diciclopropil-1H-pirazol

Descripción general

Descripción

The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .Aplicaciones Científicas De Investigación

Monitoreo Ambiental

1-(2-cloroetil)-3,5-diciclopropil-1H-pirazol: puede ser utilizado en el monitoreo ambiental como un simulante para compuestos más tóxicos. Por ejemplo, estructuras similares se utilizan para simular 2-Cloroethyl Ethyl Sulfide (2-CEES) en el desarrollo de sensores de gas . Estos sensores son cruciales para detectar gases nocivos, asegurando la protección ambiental y la salud pública.

Investigación de Agentes de Guerra Química

Debido a su similitud estructural con agentes peligrosos, este compuesto podría ser instrumental en la investigación de agentes de guerra química. Puede actuar como un sustituto menos tóxico para sustancias como el diclorodietil sulfuro, permitiendo un manejo de laboratorio más seguro mientras se estudian métodos de detección y descontaminación .

Desarrollo de Materiales de Detección

La estructura única del compuesto podría ser beneficiosa para crear materiales de detección para sensores de gas MEMS (sistemas microelectromecánicos). Estos sensores requieren materiales que puedan proporcionar alta sensibilidad y selectividad para gases específicos, y el derivado de pirazol podría contribuir a este campo .

Ciencia de Materiales

En la ciencia de los materiales, el compuesto podría explorarse por sus propiedades cuando se integra en materiales compuestos. Compuestos similares se han estudiado por sus efectos en los eritrocitos humanos, lo que podría conducir a aplicaciones en materiales biocompatibles .

Mecanismo De Acción

Target of action

Compounds similar to “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” often target DNA in cells. They can bind to DNA and interfere with its function, which can lead to cell death .

Mode of action

These compounds typically work as alkylating agents. They can form covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which can result in cell death .

Biochemical pathways

Alkylating agents generally disrupt dna replication and transcription, affecting multiple biochemical pathways within the cell .

Pharmacokinetics

Similar compounds are often metabolized in the liver and excreted through the kidneys .

Result of action

The result of the action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would likely be cell death, given its potential to cause DNA damage. This could make it useful as a chemotherapy agent .

Action environment

The action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect its stability, efficacy, and the rate at which it is metabolized and excreted .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase . The compound forms covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/AKT signaling pathway . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of DNA polymerase, preventing the enzyme from synthesizing new DNA strands . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are critical for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and induces apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMKCVGQIIOCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCCl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

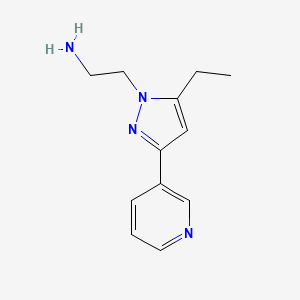

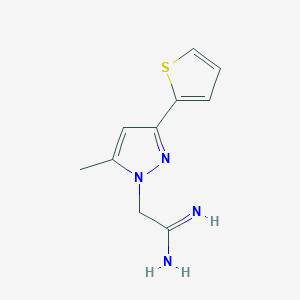

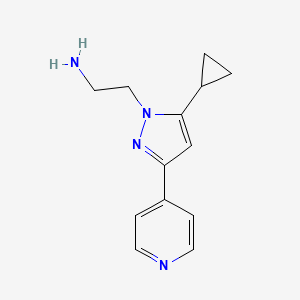

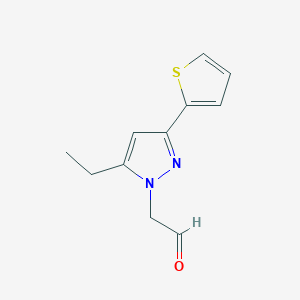

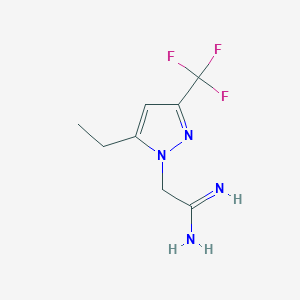

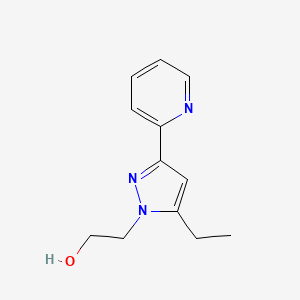

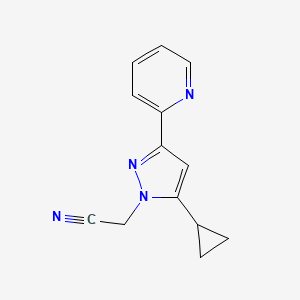

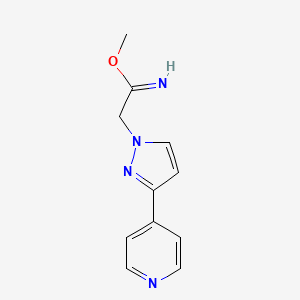

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.